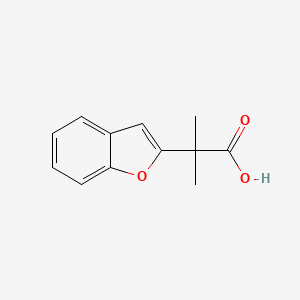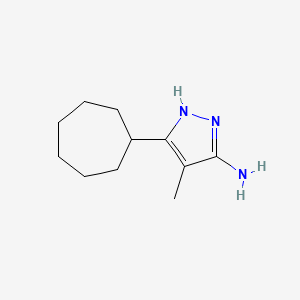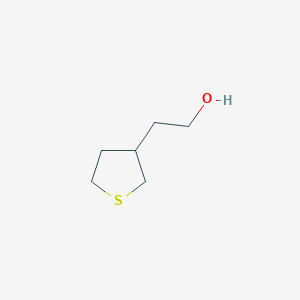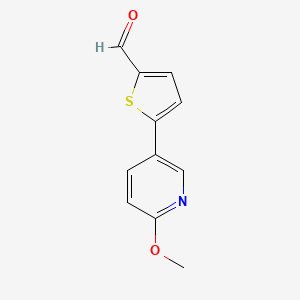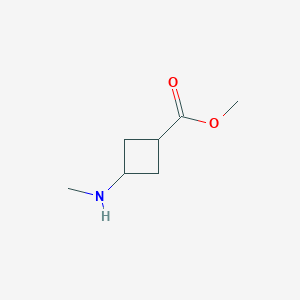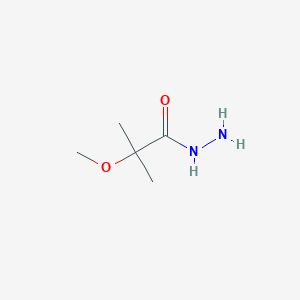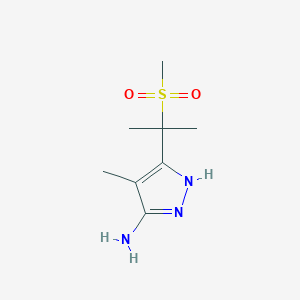![molecular formula C14H18N2O2 B13327055 4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid](/img/structure/B13327055.png)
4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both a spirocyclic amine and a benzoic acid moiety in its structure makes it a versatile molecule for chemical modifications and functional studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core is formed by reacting a suitable diamine with a ketone under acidic conditions to yield the spirocyclic amine.
Alkylation: The spirocyclic amine is then alkylated using a benzyl halide to introduce the benzoic acid moiety.
Oxidation: The final step involves the oxidation of the benzyl group to form the benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be further oxidized to form derivatives such as benzoyl chloride.
Reduction: The spirocyclic amine can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Benzoyl chloride and other carboxylic acid derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, etc.
科学研究应用
4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The spirocyclic amine can interact with biological receptors, potentially modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)-3-(trifluoromethyl)benzoic acid
- 2-((tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)piperidin-1-yl)acetic acid
Uniqueness
4-((6-Methyl-2,6-diazaspiro[33]heptan-2-yl)methyl)benzoic acid is unique due to its specific spirocyclic structure and the presence of a benzoic acid moiety
属性
分子式 |
C14H18N2O2 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC 名称 |
4-[(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H18N2O2/c1-15-7-14(8-15)9-16(10-14)6-11-2-4-12(5-3-11)13(17)18/h2-5H,6-10H2,1H3,(H,17,18) |
InChI 键 |
UXQFLKGRYSZDAA-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2(C1)CN(C2)CC3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B13326976.png)
![4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B13326978.png)
![2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13326983.png)
